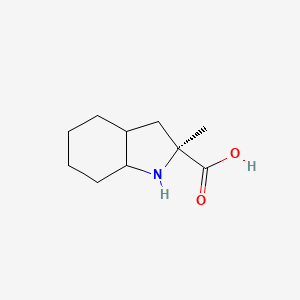

(2S)-2-Methyl-octahydro-indole-2-carboxylic acid; 97%

説明

(2S)-2-Methyl-octahydro-indole-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an indole ring system that is fully saturated, making it an octahydro derivative. The presence of a carboxylic acid group and a methyl group at the second position of the indole ring further adds to its distinct chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-octahydro-indole-2-carboxylic acid typically involves the hydrogenation of indole derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2-methylindole in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction conditions are carefully controlled to ensure the complete saturation of the indole ring, resulting in the formation of the octahydro derivative.

Industrial Production Methods

Industrial production of (2S)-2-Methyl-octahydro-indole-2-carboxylic acid often employs similar hydrogenation techniques but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient and consistent production. The purity of the final product is typically ensured through rigorous purification steps, including recrystallization and chromatography.

化学反応の分析

Types of Reactions

(2S)-2-Methyl-octahydro-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

Reduction: Reduction reactions can further modify the carboxylic acid group to form alcohols or other derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the carboxylic acid group, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

科学的研究の応用

(2S)-2-Methyl-octahydro-indole-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

作用機序

The mechanism of action of (2S)-2-Methyl-octahydro-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

類似化合物との比較

Similar Compounds

- (2S)-2-Hydroxy-octahydro-indole-2-carboxylic acid

- (2S)-2-Amino-octahydro-indole-2-carboxylic acid

- (2S)-2-Methyl-tetrahydro-indole-2-carboxylic acid

Uniqueness

(2S)-2-Methyl-octahydro-indole-2-carboxylic acid is unique due to its fully saturated indole ring system and the specific positioning of the methyl and carboxylic acid groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

生物活性

(2S)-2-Methyl-octahydro-indole-2-carboxylic acid, commonly referred to as L-octahydroindole-2-carboxylic acid (Oic), is a bicyclic α-amino acid with significant biological activity. This compound exhibits properties that make it valuable in medicinal chemistry, particularly in the design of bioactive peptides and drug development. This article reviews the biological activities associated with L-Oic, highlighting its applications in various therapeutic contexts.

- Molecular Formula : C₉H₁₅NO₂

- Molecular Weight : 169.22 g/mol

- Melting Point : 275-277 °C

- Density : 1.1 g/cm³

- Boiling Point : 318.6 °C at 760 mmHg

1. Peptide Structure and Stability

L-Oic has been utilized as a surrogate for proline and phenylalanine in peptide synthesis, particularly in the bradykinin peptide system. Its incorporation enhances the stability of peptides against enzymatic degradation, thereby improving their bioavailability and therapeutic potential. Studies have shown that peptides containing L-Oic exhibit increased resistance to proteolytic enzymes, which is critical for their effectiveness as drugs .

2. Anticancer Properties

Research indicates that derivatives of L-Oic can exhibit cytotoxic effects against various cancer cell lines. For instance, indole-2-carboxamide derivatives synthesized from L-Oic demonstrated significant antiproliferative activity against glioblastoma cells, with IC₅₀ values ranging from 2.34 to 9.06 μM . These findings suggest that L-Oic and its derivatives may serve as potential leads in the development of anticancer therapies.

3. Cardiovascular Applications

L-Oic is also a key intermediate in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, which are crucial for treating hypertension. Notably, it plays a role in the manufacture of perindopril, an effective ACE inhibitor . The structural characteristics of L-Oic facilitate its integration into pharmacologically active compounds that modulate cardiovascular function.

4. Neurological Effects

Studies have highlighted the potential of L-Oic derivatives in modulating neurotransmitter systems. For example, indole-2-carboxylic acid has been shown to act as a competitive antagonist at NMDA receptors, providing insights into its role in excitotoxicity and synaptic stability . This property suggests that L-Oic may have implications for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of L-Oic and its derivatives can be significantly influenced by their structural modifications. Research has identified specific substitutions on the indole core that enhance their efficacy against targets like HIV-1 integrase and other enzymes involved in disease processes .

| Compound | Target | IC₅₀ (μM) | Notes |

|---|---|---|---|

| Indole-2-carboxamide | Glioblastoma KNS42 | 0.33 | Significant cytotoxicity observed |

| L-Oic derivative | NMDA receptor | N/A | Competitive antagonist effect |

| Indole derivative | HIV-1 integrase | 0.13 | Enhanced inhibitory activity |

Case Studies

- Antitumor Activity : A study evaluated several indole derivatives based on L-Oic against malignant brain tumors, revealing a promising profile for compounds with specific substitutions that improved their antiproliferative effects .

- Cardiovascular Drug Development : The synthesis of L-Oic has been pivotal in developing cardiovascular drugs like trandolapril, demonstrating its importance in therapeutic applications targeting hypertension .

- Neuropharmacology : The competitive inhibition by indole-2-carboxylic acid at NMDA receptors underscores the potential of L-Oic derivatives in addressing excitotoxic conditions associated with neurological disorders .

特性

IUPAC Name |

(2S)-2-methyl-1,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-10(9(12)13)6-7-4-2-3-5-8(7)11-10/h7-8,11H,2-6H2,1H3,(H,12,13)/t7?,8?,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAFZRWAQJBNFG-KTOWXAHTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2CCCCC2N1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC2CCCCC2N1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705312 | |

| Record name | (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794499-96-0 | |

| Record name | (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。